molecular formula C23H20ClN5O3S B2392191 2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 888416-06-6

2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2392191
CAS No.: 888416-06-6
M. Wt: 481.96
InChI Key: KQQFYQUWMAFKPI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The pyrimidine ring occurs in many important biological compounds, such as the nucleobases cytosine, thymine, and uracil .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a pyrimidine ring, a thioether group, and an acetamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the thioether group might be involved in oxidation-reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyrimidine ring could make the compound a weak base and soluble in water . The exact properties would need to be determined through experimental analysis .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has demonstrated that derivatives of pyrimidinones and oxazinones, synthesized using related chemical frameworks, exhibit significant antimicrobial and antifungal activities. These compounds have been compared with standard drugs like streptomycin and fusidic acid, indicating their potential as new therapeutic agents in treating infections caused by bacteria and fungi (Hossan et al., 2012).

Anti-inflammatory Agents

Several studies have focused on synthesizing derivatives with pyrimidine and thiophene moieties, showing promising results as anti-inflammatory agents. The incorporation of different substituents has been found to enhance the compound's anti-inflammatory properties, potentially offering new avenues for the treatment of inflammation-related disorders (Amr et al., 2007).

Anticancer Properties

Compounds within this chemical family have also been investigated for their anticancer properties. Specific derivatives have demonstrated antiproliferative activity against various cancer cell lines, including human breast cancer cells. The research indicates a structural, concentration, and time-dependent activation, suggesting the potential for these compounds to be developed into effective anticancer drugs (Atapour-Mashhad et al., 2017).

Central Nervous System (CNS) Depressant Activity

Another area of interest is the compound's potential as a CNS depressant. Derivatives have been synthesized and screened for their sedative properties, revealing marked sedative action in specific compounds. This suggests their use in developing new medications for conditions requiring CNS depressant activity (Manjunath et al., 1997).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, such as its potential as a therapeutic agent. Additionally, new methods for its synthesis could be explored .

Properties

IUPAC Name

2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c1-27(14-9-5-4-6-10-14)17(30)13-33-21-18-20(28(2)23(32)29(3)22(18)31)25-19(26-21)15-11-7-8-12-16(15)24/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFYQUWMAFKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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